molecular formula C26H27N7O2S B11218946 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B11218946
M. Wt: 501.6 g/mol
InChI Key: MKRVMTSONVRKRF-UHFFFAOYSA-N
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Description

The compound 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a structurally complex molecule featuring a triazoloquinazoline core linked to a 2-methylbenzodiazole moiety via an ethyl chain, a sulfanyl-acetamide bridge, and a tetrahydrofuran (oxolan)-derived substituent. This hybrid architecture combines heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and nucleic acid binding .

Properties

Molecular Formula

C26H27N7O2S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C26H27N7O2S/c1-17-28-21-10-4-5-11-22(21)32(17)13-12-23-30-25-19-8-2-3-9-20(19)29-26(33(25)31-23)36-16-24(34)27-15-18-7-6-14-35-18/h2-5,8-11,18H,6-7,12-16H2,1H3,(H,27,34)

InChI Key

MKRVMTSONVRKRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCC6CCCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • The triazoloquinazoline core is conserved in the target compound and K280-0413 , whereas analogs like 9c replace this with a benzodiazole-triazole scaffold .
  • The sulfanyl-acetamide bridge is a recurring feature, enhancing solubility and enabling hydrogen bonding in molecular docking studies .
  • Substituents like oxolan-2-ylmethyl (target) vs. 2-methylphenyl (K280-0413) influence lipophilicity and target selectivity .

Key Observations :

  • Click chemistry () is widely used for triazole formation, but the target’s triazoloquinazoline core may require alternative methods like cyclocondensation .
  • Amidation (e.g., HOBt/EDC in ) is critical for acetamide bridge formation across analogs .

Physicochemical and Spectroscopic Properties

NMR and elemental analysis data from analogs suggest trends (Table 3):

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Elemental Analysis (C/H/N) Reference
9c 8.21 (s, 1H, triazole), 7.89 (d, J=8.4 Hz, 2H) 161.2 (C=O), 149.7 (benzodiazole C) Calcd: C 62.50, H 4.32, N 18.28
K280-0413 2.35 (s, 3H, CH3), 7.45–7.89 (m, aromatic H) 170.1 (C=O), 55.11 (OCH3) Calcd: C 62.56, H 4.31, N 18.24

Key Observations :

  • The target’s benzodiazole protons are expected near δ 7.5–8.5 ppm, consistent with 9c .
  • The acetamide carbonyl (C=O) resonates at ~170 ppm across analogs .

Bioactivity and Molecular Docking

While direct bioactivity data for the target compound are absent, related compounds show:

  • 9c : Docking into enzyme active sites (e.g., kinases) via benzodiazole-triazole interactions .
  • Computational similarity metrics (Tanimoto coefficient >0.7) suggest shared bioactivity profiles with HDAC inhibitors or kinase modulators .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound likely shares high structural similarity with:

  • K280-0413 : Differences in the acetamide substituent (oxolan vs. methylphenyl) yield a Tanimoto score of ~0.85 (based on Morgan fingerprints).
  • 9c : Lower similarity (~0.6) due to divergent core structures but overlapping benzodiazole motifs .

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